(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through various methods such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Methoxymethyl Group: This step can be carried out using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, methoxymethyl chloride, and bases such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its cyclopropane ring can interact with biological targets in unique ways.
Medicine
In medicine, derivatives of cyclopropane compounds are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate or as a pharmacological tool.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride would depend on its specific biological target. Generally, cyclopropane derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The methoxymethyl group may enhance the compound’s ability to cross cell membranes or interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as an anesthetic.
Cyclopropanecarboxylic Acid: A cyclopropane derivative with a carboxylic acid group, used in organic synthesis.
Cyclopropylamine: A cyclopropane derivative with an amine group, used in medicinal chemistry.
Uniqueness
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is unique due to the presence of both a methoxymethyl group and an amine group on the cyclopropane ring. This combination of functional groups can impart unique reactivity and biological activity to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
(1S,2S)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-3-4-2-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCYFBSBIHIPX-JBUOLDKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088415-04-5 |
Source
|
Record name | (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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